molecular formula C6H12ClN B1470950 4-Methylpent-1-yn-3-amine hydrochloride CAS No. 1207432-79-8

4-Methylpent-1-yn-3-amine hydrochloride

Cat. No. B1470950
CAS RN: 1207432-79-8
M. Wt: 133.62 g/mol
InChI Key: DEJKGROALSOIGU-UHFFFAOYSA-N
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Description

“4-Methylpent-1-yn-3-amine hydrochloride” is a chemical compound with the IUPAC name ®-4-methylpent-1-yn-3-amine hydrochloride . It has a molecular weight of 133.62 . The compound is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 133.62 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

An efficient synthesis route for related compounds has been explored, revealing their potential in developing antineoplastic agents. The synthesis involves a series of reactions leading to compounds with significant inhibitory activity against cancer cell lines. These findings suggest that derivatives of 4-Methylpent-1-yn-3-amine hydrochloride could be investigated for their antineoplastic properties and their role in inhibiting tubulin polymerization by binding at the colchicine site (Pettit et al., 2003).

Material Science and Catalysis

The compound's structure is conducive to the synthesis of new materials or catalysts. Research has been conducted on the impact of capsule-shaped amine-type ligands on the separation of trivalent actinides from lanthanides in spent nuclear fuel, indicating potential applications in waste management and recycling processes. The findings show that amine-type ligands, similar to this compound, exhibit selectivity for certain metal ions, which could be exploited in designing new extraction materials for environmental cleanup and resource recovery (Huang et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-methylpent-1-yn-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKGROALSOIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207432-79-8
Record name 4-methylpent-1-yn-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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